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Compound of Interest

Compound Name: GSK4028

Cat. No.: B2980303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of GSK4028,

a crucial tool for studying the biological functions of the p300/CBP-associated factor (PCAF)

and general control nonderepressible 5 (GCN5) bromodomains. As the enantiomeric negative

control for the potent and selective chemical probe GSK4027, understanding the selectivity of

GSK4028 is paramount for rigorous experimental design and data interpretation.

Introduction to GSK4028
GSK4028 is the inactive (S,S)-enantiomer of GSK4027, a potent inhibitor of the bromodomains

of PCAF (also known as KAT2B) and GCN5 (also known as KAT2A).[1] Due to its

stereochemical configuration, GSK4028 exhibits significantly reduced affinity for the

PCAF/GCN5 bromodomains, making it an ideal negative control for in vitro and in-cell

experiments aimed at elucidating the biological roles of these epigenetic reader domains. The

use of such a control is critical to distinguish on-target effects of GSK4027 from potential off-

target or non-specific effects of the chemical scaffold.

Selectivity Profile of the Active Enantiomer,
GSK4027
The selectivity of GSK4028 is best understood in the context of its active counterpart,

GSK4027. The following tables summarize the quantitative data for GSK4027, highlighting its
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high affinity for PCAF/GCN5 and its selectivity against other bromodomains. GSK4028 is

expected to have significantly weaker activity across these targets.

Table 1: Potency of GSK4027 against PCAF and GCN5
Bromodomains

Target Assay Type Metric Value Reference

PCAF TR-FRET pIC50 7.4 ± 0.11 [1]

PCAF BROMOscan Ki 1.4 nM [1]

GCN5 BROMOscan Ki 1.4 nM [1]

Table 2: Selectivity of GSK4027 against a Panel of
Bromodomains (BROMOscan)

Target Ki (nM)
Selectivity vs.
PCAF/GCN5 (fold)

Reference

PCAF 1.4 - [1]

GCN5 1.4 - [1]

BRPF3 100 >70 [1]

BRD1 110 >78 [1]

FALZ 130 >92 [1]

BRPF1 140 >100 [1]

BRD4 (BD1) >18,000 >12,857 [1]

Table 3: Cellular Target Engagement of GSK4027
Target Assay Type Cell Line Metric Value Reference

PCAF NanoBRET HEK293 IC50 60 nM [1]

An extensive off-target screening of GSK4027 against a panel of 53 diverse biochemical and

phenotypic assays revealed no significant off-target binding at concentrations below 3 µM.[1]
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Experimental Protocols
Detailed experimental protocols for the characterization of GSK4027 and GSK4028 can be

found in the primary publication by Humphreys, P. G., et al. (J. Med. Chem. 2017, 60, 3, 1199–

1210). The following sections provide an overview of the principles behind the key assays

used.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This assay is a competition binding assay used to determine the potency of a compound in

inhibiting the interaction between a target protein and its ligand.

Principle: The assay utilizes a long-lifetime lanthanide chelate (e.g., Europium) as the donor

fluorophore, typically on an antibody that binds to a tag on the bromodomain-containing

protein. The acceptor fluorophore (e.g., a fluorescently labeled ligand) binds to the

bromodomain. When the donor and acceptor are in close proximity (i.e., the ligand is bound to

the bromodomain), excitation of the donor results in energy transfer to the acceptor, which then

emits light at a specific wavelength. A test compound that binds to the bromodomain will

displace the fluorescent ligand, leading to a decrease in the FRET signal.

General Workflow:

A mixture of the bromodomain protein (e.g., PCAF) and the donor-labeled antibody is

prepared.

Serial dilutions of the test compound (e.g., GSK4028) are added to the wells of a microplate.

The protein-antibody mixture is added to the wells containing the test compound.

The fluorescently labeled ligand is added to initiate the binding reaction.

After an incubation period to allow the binding to reach equilibrium, the plate is read on a TR-

FRET-compatible plate reader, measuring the emission at both the donor and acceptor

wavelengths.
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The ratio of the acceptor to donor emission is calculated, and the pIC50 is determined from

the dose-response curve.

BROMOscan® Assay
BROMOscan® is a proprietary competition binding assay platform from DiscoverX (now part of

Eurofins) used to determine the binding affinities (Ki) of compounds against a large panel of

bromodomains.

Principle: The assay is based on the binding of a DNA-tagged bromodomain to an immobilized

ligand. A test compound that binds to the bromodomain will prevent it from binding to the

immobilized ligand. The amount of bromodomain bound to the solid support is then quantified

using quantitative PCR (qPCR) of the attached DNA tag. A lower amount of bound

bromodomain indicates a stronger interaction between the test compound and the

bromodomain.

General Workflow:

A library of bromodomains is tagged with a unique DNA identifier.

An immobilized ligand that binds to the bromodomains is prepared on a solid support.

The DNA-tagged bromodomain and the test compound are incubated with the immobilized

ligand.

Unbound components are washed away.

The amount of bound bromodomain is quantified by qPCR.

The Ki is calculated based on the displacement of the tagged bromodomain by the test

compound.

NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is used to measure

compound binding to a target protein within living cells.
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Principle: The target protein (e.g., PCAF) is expressed in cells as a fusion with NanoLuc®

luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target

protein is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, the close

proximity allows for BRET to occur upon addition of the NanoLuc® substrate, resulting in a

detectable light emission from the tracer. A test compound that enters the cell and binds to the

target protein will compete with and displace the fluorescent tracer, leading to a loss of the

BRET signal.

General Workflow:

Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the NanoLuc®-

target fusion protein.

The transfected cells are plated in a multi-well plate.

Serial dilutions of the test compound are added to the cells, followed by the addition of the

fluorescent tracer.

After an equilibration period, the NanoLuc® substrate is added.

The plate is read on a luminometer capable of detecting both the donor (NanoLuc®) and

acceptor (tracer) emission wavelengths.

The BRET ratio is calculated, and the IC50 is determined from the dose-response curve.

Visualizations
PCAF/GCN5 in Innate Immune Signaling
PCAF and GCN5 have been implicated in the regulation of the innate immune response. The

following diagram illustrates a simplified pathway where PCAF/GCN5 can influence the

production of type I interferons (IFN).
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Caption: Role of PCAF/GCN5 in the innate immune signaling pathway.
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Experimental Workflow for Characterizing GSK4028
The following diagram outlines the logical workflow for the discovery and characterization of a

chemical probe and its negative control, such as GSK4027 and GSK4028.
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Caption: Workflow for the characterization of a chemical probe and its negative control.
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Conclusion
GSK4028 serves as an essential, inactive negative control for its potent and selective

enantiomer, GSK4027. The comprehensive selectivity profiling of GSK4027 against a wide

range of bromodomains and other off-targets confirms its suitability as a chemical probe for the

PCAF/GCN5 bromodomains. The lack of significant activity of GSK4028 allows researchers to

confidently attribute the biological effects observed with GSK4027 to the inhibition of its

intended targets. The use of this well-characterized probe-control pair is critical for advancing

our understanding of the roles of PCAF and GCN5 in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b2980303?utm_src=pdf-body
https://www.benchchem.com/product/b2980303?utm_src=pdf-body
https://www.benchchem.com/product/b2980303?utm_src=pdf-custom-synthesis
https://www.thesgc.org/chemical-probes/gsk4027
https://www.benchchem.com/product/b2980303#understanding-gsk4028-selectivity-profile
https://www.benchchem.com/product/b2980303#understanding-gsk4028-selectivity-profile
https://www.benchchem.com/product/b2980303#understanding-gsk4028-selectivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2980303?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2980303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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